4-Ethyl-5-(trifluoromethyl)isoxazol-3-amine
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Overview
Description
4-Ethyl-5-(trifluoromethyl)isoxazol-3-amine is a heterocyclic compound belonging to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-5-(trifluoromethyl)isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of α,β-acetylenic oximes with suitable reagents under controlled conditions. For instance, the use of Cu(I) or Ru(II) catalysts in a (3 + 2) cycloaddition reaction is a well-documented approach . Additionally, metal-free synthetic routes have been explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Microwave-assisted synthesis and catalyst-free methods have been reported to be efficient for large-scale production . These methods not only reduce reaction times but also minimize the generation of hazardous waste.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-5-(trifluoromethyl)isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted isoxazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted isoxazoles, amine derivatives, and oxides, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-Ethyl-5-(trifluoromethyl)isoxazol-3-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethyl-5-(trifluoromethyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
3-Aminoisoxazole: A structural isomer with similar reactivity but different biological activity.
5-(Trifluoromethyl)isoxazol-3-amine: Shares the trifluoromethyl group but lacks the ethyl substituent, leading to different chemical properties.
Uniqueness: 4-Ethyl-5-(trifluoromethyl)isoxazol-3-amine is unique due to the presence of both ethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances its stability, lipophilicity, and potential for diverse applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C6H7F3N2O |
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Molecular Weight |
180.13 g/mol |
IUPAC Name |
4-ethyl-5-(trifluoromethyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C6H7F3N2O/c1-2-3-4(6(7,8)9)12-11-5(3)10/h2H2,1H3,(H2,10,11) |
InChI Key |
ZYXBDWQPTAYNRW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(ON=C1N)C(F)(F)F |
Origin of Product |
United States |
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